molecular formula C12H15NO8 B12401493 Onpg-13C-1

Onpg-13C-1

Cat. No.: B12401493
M. Wt: 302.24 g/mol
InChI Key: KUWPCJHYPSUOFW-NNFDCANYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONPG-13C-1 (o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$) is a $^{13}\text{C}$-isotopically labeled derivative of ONPG, a chromogenic substrate widely used to assay β-galactosidase activity. The incorporation of a stable $^{13}\text{C}$ isotope at the C-1 position of the galactopyranosyl moiety enables precise tracking of enzymatic hydrolysis products in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .

Properties

Molecular Formula

C12H15NO8

Molecular Weight

302.24 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1

InChI Key

KUWPCJHYPSUOFW-NNFDCANYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .

Mechanism of Action

Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Isotopic Label Detection Method Sensitivity Key Applications
This compound $^{13}\text{C}$ (C-1) NMR, MS High Metabolic tracking, enzyme assays
ONPG None Spectrophotometry Moderate Routine β-galactosidase assays
X-Gal None Visual (blue precipitate) High Cloning, histochemistry
ONPG-$^{14}\text{C}$ $^{14}\text{C}$ (C-1) Scintillation counting High Radiotracer studies (obsolete)

Research Findings

  • Metabolic Tracing : this compound hydrolysis products (e.g., $^{13}\text{C}$-galactose) are reliably tracked in NMR studies, enabling real-time analysis of sugar metabolism in cell cultures .
  • Cost-Benefit Tradeoffs : While this compound is 5–10× more expensive than unlabeled ONPG, its utility in advanced metabolic studies justifies the cost .

Critical Considerations

  • Synthesis Challenges : Achieving high isotopic purity (>99%) requires rigorous purification, as contaminants can skew NMR/MS data .
  • Nomenclature Standards: Adherence to IUPAC rules is critical; for example, "o-nitrophenyl-β-D-galactopyranoside-1-$^{13}\text{C}$" avoids ambiguity in labeling position .
  • Data Reproducibility : Supporting Information (SI) files in published studies often include detailed synthetic protocols and spectroscopic validation (e.g., $^{13}\text{C}$-NMR spectra) .

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